3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine
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Overview
Description
3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine is a heterocyclic compound with a molecular formula of C10H15N5 and a molecular weight of 205.26 g/mol . This compound features a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethyl-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization to form the triazolopyrimidine ring . The reaction is often carried out in the presence of a catalyst and under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The triazolopyrimidine core is crucial for this interaction, as it mimics the natural substrates of the enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine core and exhibits comparable enzyme inhibitory properties.
Uniqueness
3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets . This makes it a valuable compound in the development of targeted therapies and advanced materials .
Properties
IUPAC Name |
3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-7-6-8(2)15-9(4-3-5-11)13-14-10(15)12-7/h6H,3-5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHUTULGLDOWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CCCN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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